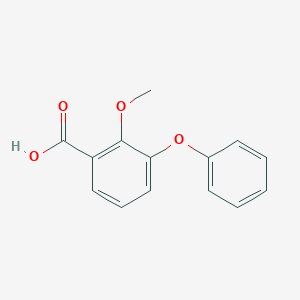

2-Methoxy-3-phenoxybenzoic acid

説明

Nomenclature and Structural Context within Substituted Benzoic Acids

2-Methoxy-3-phenoxybenzoic acid is systematically named according to IUPAC nomenclature, which clearly defines the positions of the functional groups on the benzene (B151609) ring. nih.gov The parent structure is benzoic acid, with a methoxy (B1213986) group (-OCH₃) at the second carbon and a phenoxy group (-OC₆H₅) at the third carbon relative to the carboxylic acid group (-COOH). This places it within the family of disubstituted benzoic acids.

Substituted benzoic acids are organic compounds characterized by a benzene ring attached to a carboxylic acid group, with one or more hydrogen atoms on the ring replaced by other functional groups. fishersci.comontosight.ai The nature and position of these substituents significantly influence the compound's physical and chemical properties, such as acidity, solubility, and reactivity. For instance, methoxybenzoic acids are benzoic acids with a methoxy group substitution. fishersci.com The presence of both an ether linkage in the methoxy group and a larger phenoxy group in this compound creates a molecule with distinct electronic and steric characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| InChI Key | FXNFRXRYTZHIHS-UHFFFAOYSA-N nih.gov |

Historical Overview of Research on Phenoxy- and Methoxybenzoic Acid Derivatives

Research into phenoxy- and methoxybenzoic acid derivatives has a long history rooted in the exploration of aromatic compounds and their applications. Early studies often focused on the synthesis and characterization of these molecules. For example, the preparation of phenoxybenzoic acids through the oxidation of phenoxytoluenes has been a known process, with various catalysts and conditions being explored to improve yields and efficiency. google.com This includes the use of cobalt acetate (B1210297) catalysts, which have been a subject of study for the autoxidation of aralkyl hydrocarbons to aromatic carboxylic acids. google.com

Similarly, methoxybenzoic acids, also known as anisic acids, have been investigated for their chemical properties and potential uses. nist.govsarchemlabs.com Research has delved into their synthesis, with methods like the esterification of precursor compounds being common. The biological activities of these derivatives have also been a point of interest, with studies exploring their potential antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The foundational knowledge gained from these historical studies on simpler phenoxy- and methoxy-substituted benzoic acids has paved the way for the investigation of more complex molecules like this compound.

Significance in Contemporary Organic Chemistry Research

In contemporary organic chemistry, derivatives of phenoxybenzoic acid and methoxybenzoic acid are recognized for their utility as building blocks and intermediates in the synthesis of more complex molecules. researchgate.net For instance, 3-phenoxybenzoic acid derivatives have been synthesized and studied for their potential pharmacological activities. researchgate.netresearchgate.net These derivatives have been explored for their ability to interact with various biological targets. researchgate.net

The interest in these compounds extends to their role in the development of new chemical entities. For example, derivatives of 3-phenoxybenzoic acid have been synthesized to create benzamides and oxadiazoles, which were then evaluated for their potential as inhibitors of certain enzymes. nih.gov This highlights the importance of the phenoxybenzoic acid scaffold in medicinal chemistry research. While direct research on this compound itself is less extensively documented in readily available literature, the established significance of its constituent parts—the phenoxybenzoic and methoxybenzoic acid cores—suggests its potential as a valuable intermediate for synthetic chemists. The unique substitution pattern of this compound offers a specific stereochemical and electronic profile that could be exploited in the design of novel compounds with tailored properties.

Structure

3D Structure

特性

分子式 |

C14H12O4 |

|---|---|

分子量 |

244.24 g/mol |

IUPAC名 |

2-methoxy-3-phenoxybenzoic acid |

InChI |

InChI=1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16) |

InChIキー |

NJXXZZUBHCQFEM-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC=C1OC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 3 Phenoxybenzoic Acid

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the 2-Methoxy-3-phenoxybenzoic acid molecule through key bond-forming reactions, such as esterification followed by hydrolysis, carboxylation, etherification, and methoxy (B1213986) group installation.

Esterification-Hydrolysis Sequences

A common strategy in organic synthesis involves the protection of a carboxylic acid group as an ester, followed by its deprotection via hydrolysis. In the context of this compound, this sequence is often employed for purification or to facilitate other chemical transformations.

The carboxylic acid can be converted to its corresponding methyl ester, methyl 2-methoxy-3-phenoxybenzoate. This reaction is typically carried out by treating the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is readily achieved by heating the ester with a base, like sodium hydroxide (B78521), in a mixture of water and an organic solvent such as methanol. chemspider.com Subsequent acidification of the reaction mixture yields the desired this compound. chemspider.com The rate of this alkaline hydrolysis is influenced by the position of the methoxy group on the benzene (B151609) ring. zenodo.org

| Reaction | Reagents | Conditions | Product |

| Esterification | Methanol, Sulfuric Acid | Reflux | Methyl 2-methoxy-3-phenoxybenzoate |

| Hydrolysis | Sodium Hydroxide, Water/Methanol | Heat, then Acidification | This compound |

Carboxylation Reactions

Carboxylation reactions introduce the carboxylic acid group directly onto an aromatic ring. For the synthesis of this compound, this would involve the carboxylation of a precursor like 1-methoxy-2-phenoxybenzene. One potential method is through a Grignard reaction, where an organomagnesium halide (Grignard reagent) is formed from an aryl halide and then reacted with carbon dioxide to produce the corresponding carboxylic acid. google.com

Recent advancements have also explored the direct carboxylation of nonactivated C-H bonds using carbon dioxide. researchgate.net This approach, often catalyzed by a palladium(II) complex, offers a more direct route to benzoic acids from simple arenes, although it can be sensitive to steric hindrance around the target C-H bond. researchgate.net

Etherification Strategies for Phenoxy Group Introduction

The formation of the phenoxy group is a critical step in the synthesis of this compound. The Ullmann condensation is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgmdpi.com In a typical synthesis of this compound, a precursor such as a 3-halo-2-methoxybenzoic acid derivative is reacted with phenol in the presence of a copper catalyst and a base.

Modern variations of the Ullmann reaction may employ soluble copper catalysts and can be performed under milder conditions than the traditional high-temperature methods. wikipedia.orgarkat-usa.org The choice of solvent, base, and ligand can significantly influence the efficiency of the coupling reaction. arkat-usa.org

| Reaction Type | Aryl Halide Precursor | Coupling Partner | Catalyst | Key Conditions |

| Ullmann Condensation | 3-Bromo-2-methoxybenzoic acid | Phenol | Copper salt (e.g., CuI) | High temperature, polar solvent |

Methoxy Group Installation Techniques

The introduction of the methoxy group is another key synthetic step. This is typically achieved through the methylation of a corresponding hydroxybenzoic acid precursor, such as 2-hydroxy-3-phenoxybenzoic acid. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide, often used in the presence of a base like potassium hydroxide or potassium carbonate. google.com

More recent methods have explored iridium-catalyzed C-H methylation, which can selectively introduce a methyl group ortho to a carboxylic acid directing group. nih.gov Palladium-catalyzed methylation has also been reported for benzoic acid derivatives. rsc.org

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve the synthesis of this compound from precursors that undergo a series of transformations.

Conversion from Halogenated Benzoic Acid Precursors

A common indirect route starts with a halogenated benzoic acid. For example, 2,6-dichlorotoluene (B125461) can be a starting material. google.com One of the chlorine atoms can be selectively replaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860), catalyzed by a cuprous salt like cuprous cyanide. google.com This yields 2-methyl-3-chloroanisole. google.com The next step involves the formation of a Grignard reagent from the remaining chloro group, which is then carboxylated using dry ice (solid carbon dioxide) to produce 2-methoxy-3-methylbenzoic acid. google.com While this example leads to a methylated analogue, a similar strategy starting from a different halogenated precursor could potentially yield this compound.

Another approach involves the Ullmann-type coupling of a halogenated benzoic acid, such as 3-bromobenzoic acid, with a phenol in the presence of a copper catalyst to form the desired phenoxy ether linkage. sciencemadness.org

Oxidation of Related Phenoxytoluenes to Benzoic Acids

A primary route for the synthesis of this compound involves the oxidation of a corresponding phenoxytoluene precursor, specifically 2-methoxy-3-phenoxytoluene. This transformation targets the methyl group for conversion into a carboxylic acid functional group. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄).

The reaction typically proceeds by treating the substituted toluene (B28343) with a solution of KMnO₄ in a suitable solvent, often with the application of heat to drive the reaction to completion. The robust nature of the permanganate ion allows for the oxidation of the alkyl side chain while generally leaving the aromatic rings and the ether linkage intact. The reaction stoichiometry requires careful control to ensure complete oxidation and to minimize side reactions. Following the oxidation, an acidic workup is necessary to protonate the resulting carboxylate salt to yield the final benzoic acid product.

A plausible reaction scheme is as follows:

Scheme 1: Oxidation of 2-methoxy-3-phenoxytoluene to this compound using potassium permanganate.

Note: This is a generalized representation. Actual reaction conditions may vary.

Research into the oxidation of similar phenoxytoluenes has demonstrated the feasibility of this approach. For instance, a patented process describes the oxidation of various phenoxytoluenes to their corresponding phenoxybenzoic acids using a cobalt catalyst activated by hydrogen peroxide and promoted by a bromide source. google.com This method can be conducted at atmospheric pressure and moderate temperatures, offering an alternative to stronger oxidizing agents. google.com

Catalytic Systems in this compound Synthesis

The synthesis of this compound can be approached through a two-step process where the formation of the diaryl ether linkage is the critical, often catalyzed, step. The Ullmann condensation is a classical and relevant method for this transformation. wikipedia.orgbyjus.com This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst to form a diaryl ether. wikipedia.org

In the context of synthesizing the precursor, 2-methoxy-3-phenoxytoluene, one could envision the reaction between 2-chloro-3-methoxytoluene and phenol, or alternatively, 3-phenoxy-2-chlorotoluene and a methoxide source. However, the more common approach involves the formation of the C-O bond between a phenol and an aryl halide.

The catalytic cycle of the Ullmann reaction is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper catalyst. organic-chemistry.org

Modern advancements in the Ullmann reaction have introduced the use of ligands to modulate the reactivity and improve the efficiency of the copper catalyst. These ligands can stabilize the copper intermediates and facilitate the coupling under milder conditions and with lower catalyst loadings.

A representative catalytic approach for the synthesis of the precursor is outlined below:

Table 1: Hypothetical Catalytic System for the Synthesis of 2-methoxy-3-phenoxytoluene via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

| 2-Bromo-6-methoxytoluene | Phenol | CuI | K₂CO₃ | Pyridine | 120-150 | 70-85 |

| Guaiacol | 1-Bromo-3-phenoxybenzene | Cu₂(OAc)₄ | Cs₂CO₃ | DMF | 100-130 | 75-90 |

Note: This table presents hypothetical data based on typical Ullmann condensation reactions.

A patent for the preparation of 2-methyl-3-methoxybenzoic acid describes the use of a cuprous salt as a catalyst in the reaction between sodium methoxide and 2,6-dichlorotoluene to form 2-methyl-3-chloroanisole, which is an intermediate that could potentially be used in a subsequent ether formation step. google.com Another patent details the use of a cobalt-manganese-bromine composite catalyst for the oxidation of a substituted xylene to a benzoic acid. google.com

Process Optimization and Scale-Up Considerations in Academic Synthesis

The optimization of the synthesis of this compound in an academic laboratory setting involves a systematic investigation of various reaction parameters to maximize yield and purity while ensuring safety and efficiency.

For the oxidation step, key parameters to optimize include the molar ratio of the oxidizing agent to the substrate, the reaction temperature, and the reaction time. An excess of the oxidant may lead to over-oxidation and degradation of the aromatic rings, while an insufficient amount will result in incomplete conversion. The temperature is a critical factor; higher temperatures can accelerate the reaction but may also promote side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial for determining the optimal reaction time.

In the case of a catalytic step, such as the Ullmann condensation for the precursor synthesis, optimization would focus on the choice of catalyst and ligand, the catalyst loading, the nature of the base, the solvent, and the reaction temperature. Screening different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands can significantly impact the reaction outcome. The base plays a crucial role in deprotonating the phenol, and its strength and solubility can affect the reaction rate.

When considering the scale-up of the synthesis from a milligram or gram scale to a larger scale within an academic laboratory, several factors must be carefully managed:

Heat Transfer: Exothermic reactions, such as permanganate oxidations, can become difficult to control on a larger scale. Efficient stirring and external cooling are necessary to maintain the desired temperature and prevent runaway reactions.

Reagent Addition: The rate of addition of reagents, especially strong oxidants, should be carefully controlled to manage the reaction exotherm.

Work-up and Purification: The work-up procedure, including extractions and filtrations, can become more cumbersome on a larger scale. The choice of purification method, such as recrystallization or column chromatography, will depend on the scale and the purity requirements. Recrystallization is often more practical for larger quantities.

Safety: A thorough risk assessment is essential before scaling up any chemical reaction. This includes considering the flammability of solvents, the toxicity of reagents, and the potential for exothermic events.

Table 2: Key Parameters for Optimization and Scale-Up

| Synthetic Step | Key Parameters for Optimization | Scale-Up Considerations |

| Oxidation of Phenoxytoluene | Molar ratio of oxidant, temperature, reaction time, solvent choice. | Efficient heat management, controlled reagent addition, safe handling of oxidant. |

| Ullmann Condensation | Catalyst/ligand system, catalyst loading, base, solvent, temperature. | Homogeneous mixing, efficient product isolation, catalyst recovery/disposal. |

Reactivity and Reaction Mechanisms of 2 Methoxy 3 Phenoxybenzoic Acid

Reactions at the Carboxyl Group

The carboxyl group is a primary site for a variety of reactions, allowing for the synthesis of numerous derivatives.

Esterification Reactions

2-Methoxy-3-phenoxybenzoic acid can be converted to its corresponding esters through several standard esterification methods. These reactions are crucial for creating derivatives with altered solubility and reactivity. Common methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Reaction with Alkyl Halides: In the presence of a base, the carboxyl group can be deprotonated to form a carboxylate salt. This salt can then act as a nucleophile, attacking an alkyl halide to form the ester.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are frequently used to facilitate the formation of an ester linkage between the carboxylic acid and an alcohol. tandfonline.comresearchgate.net These methods are often employed under mild conditions and are suitable for sensitive substrates. For instance, research on the synthesis of esters from various benzoic acid derivatives has demonstrated the effectiveness of DCC in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net

A study on the synthesis of conjugates of 3-hydroxy- and 3-phenoxybenzoic acids utilized N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide for coupling reactions, highlighting a versatile method applicable to related structures. tandfonline.com

Amidation and Hydrazide Formation

Drawing parallels from research on the reactivity of similar compounds like 2-phenoxybenzoic acid, this compound is expected to readily undergo amidation and hydrazide formation. nih.govnih.gov These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. nih.gov

Amidation: The carboxyl group can be activated, for instance by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the corresponding amide. libretexts.org Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as those mentioned for esterification (DCC, EDC). organic-chemistry.org Boronic acid derivatives have also been shown to be effective catalysts for direct amidation reactions. organic-chemistry.org

Hydrazide Formation: The synthesis of hydrazides typically involves the reaction of the corresponding ester with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is a common method for producing hydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds and other derivatives. nih.govnih.gov Research on 2-phenoxybenzoic acid has detailed the synthesis of its hydrazide, which serves as a precursor for novel analgesic compounds. nih.gov This suggests a similar synthetic pathway would be effective for this compound.

Salt Formation

As a carboxylic acid, this compound readily reacts with bases to form salts. This is a fundamental acid-base reaction.

Reaction with Inorganic Bases: Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate results in the formation of the corresponding carboxylate salt. For example, reacting this compound with sodium hydroxide would yield sodium 2-methoxy-3-phenoxybenzoate. scbt.com

Reaction with Organic Bases: Organic bases, such as amines, can also deprotonate the carboxylic acid to form an ammonium (B1175870) carboxylate salt. libretexts.org

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether linkage and can undergo cleavage under specific, often harsh, conditions. masterorganicchemistry.commasterorganicchemistry.com

Ether Cleavage: The cleavage of aryl methyl ethers typically requires strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., I⁻). masterorganicchemistry.com In the case of this compound, this reaction would yield 2-hydroxy-3-phenoxybenzoic acid. Selective cleavage of a methoxy group ortho to a carbonyl function can sometimes be achieved using Lewis acids like aluminum chloride (AlCl₃). nih.gov However, this selectivity can be influenced by the presence of other functional groups and reaction conditions. nih.gov

Reactions Involving the Phenoxy Moiety

The phenoxy group, being a diphenyl ether linkage, is generally stable. However, under certain enzymatic or harsh chemical conditions, cleavage can occur.

Ether Cleavage: Similar to the methoxy group, cleavage of the phenoxy ether linkage would require strong reagents. Studies on the metabolism of 3-phenoxybenzoic acid have shown that cleavage can occur, yielding 3-hydroxybenzoic acid. nih.gov This process was found to be dependent on NADPH and occurred in kidney and liver microsomes. nih.gov This suggests that while chemically challenging, cleavage of the phenoxy group in this compound could potentially be achieved under specific biological or biomimetic conditions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is substituted with three groups: a carboxyl group, a methoxy group, and a phenoxy group. The interplay of their electronic effects directs the position of further substitution reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. vaia.commsu.edu The phenoxy group is also an activating, ortho, para-directing group. The carboxyl group, however, is a deactivating group and is meta-directing. msu.edu

Considering the positions on the benzoic acid ring:

The methoxy group at C2 activates the ortho (C3, already substituted) and para (C5) positions.

The phenoxy group at C3 activates the ortho (C2 and C4) and para (C6) positions.

The carboxyl group at C1 deactivates the ring and directs incoming electrophiles to the meta (C3 and C5) positions.

The directing effects of the powerful activating methoxy and phenoxy groups will dominate over the deactivating carboxyl group. msu.edu Therefore, electrophilic substitution is most likely to occur at the positions most activated by the ether groups, which are C4, C5, and C6. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.comchemistrysteps.comlibretexts.org The carboxyl group is electron-withdrawing, but the methoxy and phenoxy groups are electron-donating. vaia.com Therefore, this compound is not highly activated towards traditional SNAr reactions. However, substitution of a methoxy group ortho to a carboxylic acid has been demonstrated with organolithium and Grignard reagents, proceeding through a proposed pre-coordination mechanism. researchgate.net This suggests that under specific conditions, nucleophilic attack at the C2 position, displacing the methoxy group, could be possible.

Derivatives and Analogues of 2 Methoxy 3 Phenoxybenzoic Acid

Synthesis of Novel Derivatives

The generation of new molecules from the parent acid focuses on the derivatization of the carboxyl group and the substitution of the aromatic systems.

The synthesis of ester derivatives of 2-Methoxy-3-phenoxybenzoic acid can be achieved through standard esterification protocols. A common laboratory-scale method involves the reaction of the parent carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of strong acid like sulfuric acid or thionyl chloride (SOCl₂). For instance, refluxing the benzoic acid with methanol and SOCl₂ yields the corresponding methyl ester. nih.gov This straightforward conversion is often a preliminary step for further modifications, such as the synthesis of hydrazides.

Industrially, a process for preparing alkyl esters of meta-phenoxybenzoic acids involves the reaction of an alkaline phenate with an alkyl ester of a meta-halobenzoic acid, using copper sulphate as a catalyst. google.com This method builds the phenoxy ether linkage while the ester group is already in place.

Amide derivatives are typically synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then treated with the desired amine to form the amide bond. Another common method uses peptide coupling reagents, such as 2-chloro-N-methylpyridinium iodide (Mukaiyama's reagent) or carbodiimides, to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation. nih.govresearchgate.net Mechanochemical methods, which use mechanical force to induce reactions, have also been developed for amide synthesis from esters, offering a solvent-free and efficient alternative. ucm.es

Hydrazide derivatives are most commonly prepared by the hydrazinolysis of the corresponding ester. The methyl or ethyl ester of this compound is refluxed with hydrazine (B178648) monohydrate in a suitable solvent like ethanol. nih.govnih.gov This reaction typically proceeds in high yield and provides a versatile hydrazide intermediate that can be further reacted, for example, by condensation with various aldehydes to produce a wide array of hydrazide-hydrazones. nih.govnih.govresearchgate.net

The synthesis of analogues with substituted aryl rings or with the aromatic rings replaced by heterocycles involves more complex multi-step strategies.

Substituted Aryl Analogues: The Ullmann condensation is a classic method for forming the diaryl ether bond central to the this compound structure. This involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. By choosing appropriately substituted phenols and aryl halides, a wide variety of analogues can be created. For example, reacting a substituted phenol with 2-iodo-3-(trifluoromethyl)benzoic acid in the presence of a copper catalyst and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield phenoxybenzoic acid analogues with different substituents on the phenoxy ring. nih.gov

Heterocyclic Analogues: The construction of heterocyclic analogues often utilizes multi-component reactions where the final structure is assembled from several simple starting materials in a single step.

Pyran Analogues: Oxygen-heterocyclic based pyran analogues can be synthesized through a one-pot reaction. For instance, reacting a substituted aryl aldehyde, malononitrile, and a diol like naphthalene-2,7-diol under microwave irradiation in the presence of a base like piperidine (B6355638) can yield complex benzo[f]chromene structures. nih.gov

Thiazolo[3,2-a]pyrimidine Analogues: These heterocyclic systems can be built starting with a Biginelli condensation. This three-component reaction of an aldehyde, thiourea, and a 1,3-dicarbonyl compound forms a dihydropyrimidine-2-thione core. This core can then be reacted with an α-halo ester (e.g., ethyl chloroacetate) to form the thiazolopyrimidine ring system. Finally, condensation with an aromatic aldehyde, such as 2-hydroxy-3-methoxybenzaldehyde, introduces the desired substituted aryl fragment. mdpi.com

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (focused on academic understanding of chemical principles)

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its properties. From a chemical principles standpoint, this involves understanding how modifications to the molecular framework affect factors like stereochemistry, electron distribution, and intermolecular interactions, which in turn govern the molecule's behavior.

In derivatives of phenoxybenzoic acids and related structures, several key regions of the molecule can be modified to probe these relationships:

The Carboxylic Acid Group: Conversion of the carboxylic acid to an ester, amide, or hydrazide fundamentally changes its properties. The acidic proton is removed, and the potential for hydrogen bond donation is altered. Amides and hydrazides introduce additional N-H groups capable of acting as hydrogen bond donors, while also increasing the steric bulk around the carbonyl group. This can influence the molecule's preferred conformation and its ability to fit into specific binding sites or crystal lattices.

The Ether Linkage: The phenoxy ether linkage provides significant conformational flexibility. The barrier to rotation around the C-O bonds is relatively low, allowing the two aromatic rings to adopt various orientations. The introduction of bulky substituents ortho to the ether linkage can restrict this rotation, locking the molecule into a more rigid conformation. This conformational constraint can have a profound impact on its ability to interact with other molecules.

Substituents on the Aromatic Rings: The nature and position of substituents on either aromatic ring are critical.

Electronic Effects: Electron-donating groups (e.g., methoxy (B1213986), methyl) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing the pKa of other functional groups. Conversely, electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) decrease the ring's electron density. nih.gov These electronic perturbations can alter the strength of non-covalent interactions like π-π stacking and cation-π interactions.

Hydrogen Bonding: Substituents like hydroxyl (-OH) or amino (-NH₂) groups can act as powerful hydrogen bond donors and acceptors, significantly influencing solubility and intermolecular binding. Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlight the importance of the hydroxyl and methoxy groups in forming specific interactions. nih.gov

For example, in a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with other groups was found to significantly alter activity, demonstrating the sensitivity of the molecule's interactions to changes on the phenoxy ring. researchgate.net Similarly, studies on benzazocine analogues found that adding different oxygenated substituents (methoxy, methylenedioxy) to a biphenyl (B1667301) group attached to the core structure led to dramatic changes in binding affinity, with some derivatives showing picomolar potency. nih.gov This highlights how subtle changes in distal parts of a molecule can fine-tune its intermolecular interactions.

Exploration of Isomeric Forms and Their Distinct Reactivities

Isomers of this compound possess the same molecular formula but differ in the arrangement of their atoms. These structural differences, particularly the relative positions of the methoxy, phenoxy, and carboxyl groups on the benzoic acid ring, lead to distinct chemical reactivities.

The reactivity of the aromatic ring in electrophilic substitution reactions is governed by the directing effects of the existing substituents.

-COOH (Carboxyl group): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the position meta to it.

-OCH₃ (Methoxy group): This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom donate electron density into the ring through resonance, increasing its reactivity.

-OPh (Phenoxy group): This is also an activating, ortho, para-directing group, similar to the methoxy group but generally less activating.

In this compound, the positions are C1-carboxyl, C2-methoxy, and C3-phenoxy. The positions available for electrophilic substitution are C4, C5, and C6. The powerful ortho, para-directing methoxy group at C2 will strongly activate the C4 and C6 positions. The phenoxy group at C3 will also activate its ortho (C2, C4) and para (C6) positions. The carboxyl group at C1 directs meta to the C3 and C5 positions. The combined effect is a strong activation of the C4 and C6 positions, making them the most likely sites for electrophilic attack.

Contrast this with a hypothetical isomer like 4-Methoxy-3-phenoxybenzoic acid . Here, the methoxy group at C4 would direct incoming electrophiles to its ortho positions (C3 and C5). The phenoxy group at C3 would direct to its ortho (C2, C4) and para (C6) positions. The carboxyl group at C1 directs meta to C3 and C5. In this case, the C5 position is strongly activated by both the methoxy and carboxyl groups' directing effects, while the C2 and C6 positions are also activated, leading to a different substitution pattern and potentially a mixture of products compared to the 2-methoxy isomer.

The synthesis of specific isomers often relies on these directing effects. For example, a patented method to produce 2-methyl-3-methoxybenzoic acid starts with 3-chloro-o-xylene. The methyl groups are first oxidized to carboxylic acids, and then a nucleophilic substitution replaces the chlorine with a methoxy group. google.com This multi-step process is necessary to control the final arrangement of the substituents, demonstrating how the inherent reactivity of a differently substituted benzene (B151609) ring dictates the synthetic strategy required to obtain a specific isomer.

Advanced Analytical Methodologies for 2 Methoxy 3 Phenoxybenzoic Acid Characterization

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for the separation and purification of 2-Methoxy-3-phenoxybenzoic acid from reaction mixtures or environmental samples. These techniques are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is often required to increase its volatility. One common method involves esterification, for instance, with hexafluoroisopropyl alcohol (HFIP). nih.gov

GC-MS analysis provides detailed information on the molecular weight and fragmentation pattern of the derivatized compound, allowing for its unambiguous identification. The detection limit for similar compounds, such as phenothrin, using ion-trap GC/MS has been reported to be 0.01 ppm. nih.gov While specific GC-MS parameters for this compound are not extensively detailed in the provided search results, the general approach for related phenoxybenzoic acids involves extraction, derivatization, and subsequent analysis by GC-MS. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Each method provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 2-methoxybenzoic acid, predicted ¹H NMR spectra are available in databases. hmdb.ca In a typical spectrum of a methoxybenzoic acid derivative, distinct signals would be expected for the methoxy (B1213986) group protons (a singlet), and the aromatic protons (multiplets in the aromatic region). rsc.org

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon of the carboxylic acid group would appear at a significantly downfield chemical shift. rsc.org

Table 2: Predicted ¹H NMR Data for Methoxybenzoic Acid Isomers (Illustrative) hmdb.cahmdb.ca

| Compound | Predicted Chemical Shifts (ppm) |

| 2-Methoxybenzoic acid | Data available in spectral databases. hmdb.ca |

| 3-Methoxybenzoic acid | Data available in spectral databases. hmdb.ca |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and methoxy groups, and the C-H stretches of the aromatic rings.

For a similar compound, 2,3-dimethoxybenzoic acid, the IR spectrum shows these characteristic vibrations. researchgate.net Attenuated Total Reflectance (ATR) IR spectroscopy is a common technique for obtaining IR spectra of solid and liquid samples. spectrabase.com The NIST WebBook also provides gas-phase IR spectra for related methoxybenzoic acid isomers. nist.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | 1760-1690 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Ether/Methoxy) | 1275-1000 |

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and the physical state of the sample.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. researchgate.netresearchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. researchgate.netresearchgate.net This is particularly useful for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a complex mixture. nih.gov

For this compound (C₁₄H₁₂O₄), the theoretical exact mass can be calculated and compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. researchgate.netresearchgate.net The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Due to a lack of specific research and publicly available data on the analytical methodologies for "this compound," this article cannot be generated at this time.

Extensive searches for advanced analytical techniques, including hyphenated systems and method validation strategies, did not yield specific results for the chemical compound "this compound." The available scientific literature focuses on related but structurally distinct compounds, such as 3-phenoxybenzoic acid and other derivatives.

Without dedicated studies on "this compound," providing a thorough, informative, and scientifically accurate article that adheres to the requested outline is not possible. The crucial details regarding its specific characterization, including hyphenated techniques, advanced detection, and quantification strategies, are not present in the current body of scientific literature accessible through the performed searches.

Further research would be required to develop and validate the specific analytical methodologies necessary to produce the detailed article as requested.

Theoretical and Computational Chemistry Studies of 2 Methoxy 3 Phenoxybenzoic Acid

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy for a given atomic arrangement and systematically alters the geometry to find the configuration with the lowest possible energy (a minimum on the potential energy surface).

For 2-Methoxy-3-phenoxybenzoic acid, which possesses several rotatable single bonds (notably around the ether linkage and the methoxy (B1213986) group), multiple low-energy conformations, or rotamers, are possible. Conformational analysis is performed to identify these stable structures and determine their relative energies. A common method involves a potential energy surface (PES) scan, where the energy is calculated as a function of systematically rotating one or more dihedral angles. For instance, the dihedral angle involving the C-O-C ether linkage would be a primary focus to understand the relative orientation of the two aromatic rings.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules. orientjchem.org The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the global minimum energy structure as well as other low-energy conformers.

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated via DFT/B3LYP) This table presents hypothetical data representative of a typical computational output.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C-O (ether) | 1.37 | |

| C-O (methoxy) | 1.36 | |

| Bond Angles (°) | ||

| C-C-C (ring) | ~120 | |

| O=C-O (carboxyl) | 123.0 | |

| C-O-C (ether) | 118.5 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity. Key to this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the charge distribution. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen of the carboxylic acid, making it a primary site for hydrogen bonding and electrophilic interaction.

Table 2: Representative Calculated Electronic Properties of this compound This table presents hypothetical data representative of a typical computational output.

| Property | Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

Spectroscopic Property Predictions (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Infrared (IR) Spectra: DFT calculations can determine the vibrational frequencies of the molecule. orientjchem.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond or the bending of C-H bonds. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. uc.pt A simulated spectrum allows for the confident assignment of bands in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These predictions can help in assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). This can help understand the electronic properties and color of the compound.

Table 3: Selected Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of a typical computational output.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3570 | Carboxylic acid |

| C-H stretch | 3100-3000 | Aromatic |

| C=O stretch | 1745 | Carboxylic acid |

| C=C stretch | 1605, 1580 | Aromatic ring |

| C-O-C stretch | 1250 | Asymmetric ether |

Molecular Docking and Binding Interaction Predictions with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and helps in understanding the potential biological activity of a compound. For this compound, docking studies could be performed against various enzymes, such as cyclooxygenases (COX-1/COX-2) or other targets implicated in inflammation or disease, to predict its binding affinity and mode of interaction. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Illustrative Molecular Docking Results with a Model Protein (e.g., Cyclooxygenase-2) This table presents hypothetical data representative of a typical computational output.

| Parameter | Result |

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond with Arg120 (carboxyl group), Pi-Alkyl with Tyr355 (phenoxy ring) |

Molecular Dynamics Simulations for Conformational Space Exploration

While geometry optimization finds static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the molecule's dynamic behavior to be studied. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that describes how their positions and velocities change over time.

MD is particularly useful for:

Conformational Exploration: It can explore a wider range of the conformational space than simple PES scans, potentially identifying relevant conformations that are not at a local energy minimum. nih.gov

Solvent Effects: MD simulations explicitly model solvent molecules (e.g., water), providing a more realistic environment to study molecular behavior.

Protein-Ligand Stability: After a docking study, an MD simulation of the protein-ligand complex can assess its stability over time. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's position, one can determine if the binding pose predicted by docking is stable. researchgate.net

Biological Interactions and Enzymatic Transformations of 2 Methoxy 3 Phenoxybenzoic Acid in Non Human Systems

In Vitro Studies of Biochemical Pathway Modulation

Direct in vitro studies on the biochemical pathway modulation by 2-methoxy-3-phenoxybenzoic acid are not extensively documented in publicly available literature. However, research on the closely related 3-phenoxybenzoic acid provides a framework for potential enzymatic interactions.

In vitro experiments have shown that 3-PBA can induce apoptosis in human hepatocyte (HepG2) cells, a process mediated by the regulation of Caspase-3 and Bcl-2 proteins. tandfonline.comnih.gov Specifically, exposure to 3-PBA led to increased immunoreactivity of Caspase 3, a key executioner enzyme in the apoptotic pathway. tandfonline.com Furthermore, studies on the neurotoxic effects of 3-PBA have demonstrated its interaction with the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov Low concentrations of 3-PBA were found to increase DAT levels, which in turn facilitates the entry of the compound into dopaminergic neurons, leading to toxic effects. researchgate.netnih.gov

These findings suggest that this compound could potentially interact with similar enzymatic and protein targets. The presence and position of the methoxy (B1213986) group on the benzoic acid ring would likely influence the compound's binding affinity and inhibitory constants (Ki) for various enzymes. The specific stereochemistry of this compound compared to 3-PBA would be a critical factor in determining the precise nature and strength of these interactions.

Table 7.1.1: Investigated In Vitro Effects of the Related Compound 3-Phenoxybenzoic Acid (3-PBA)

| System/Target | Observed Effect | Reference Compound |

|---|---|---|

| Human Hepatocyte (HepG2) Cells | Induction of apoptosis via Caspase-3 and Bcl-2 regulation | 3-Phenoxybenzoic Acid |

| Dopaminergic Neurons | Interaction with and modulation of the Dopamine Transporter (DAT) | 3-Phenoxybenzoic Acid |

Microbial Degradation Pathways

The microbial degradation of this compound is of academic interest for understanding its environmental fate. While specific studies on this compound are limited, the degradation pathways of 3-phenoxybenzoic acid have been well-characterized in various bacterial strains and offer a probable model.

Microorganisms capable of degrading 3-PBA are found in soil and aquatic environments. nih.govplos.org Strains of Pseudomonas, Bacillus, and Sphingomonas have been identified as effective degraders. researchgate.netplos.org The degradation process typically initiates with the enzymatic cleavage of the diphenyl ether bond, a reaction catalyzed by dioxygenases. This initial step yields two primary intermediates: a phenol (B47542) and a dihydroxybenzoic acid derivative. plos.org

For instance, Bacillus sp. strain DG-02 degrades 3-PBA into intermediates including phenol and protocatechuate (3,4-dihydroxybenzoic acid). plos.org The proposed pathway involves an initial oxidation to form 3-(2-hydroxyphenoxy) benzoic acid, followed by the cleavage of the ether linkage. plos.org Interestingly, the same study identified 3-(2-methoxyphenoxy) benzoic acid as a product of 3-PBA metabolism, indicating that methylation is a possible transformation. plos.org Subsequently, the aromatic rings of these intermediates are cleaved, and the resulting products enter central metabolic cycles.

Given these findings, it is hypothesized that the microbial degradation of this compound would proceed through similar enzymatic actions, likely involving initial demethylation or hydroxylation reactions before or after the cleavage of the ether bond.

Table 7.2.1: Microorganisms Involved in the Degradation of the Related Compound 3-Phenoxybenzoic Acid (3-PBA)

| Microorganism | Key Degradation Feature | Reference Compound |

|---|---|---|

| Pseudomonas pseudoalcaligenes | Utilizes 3-PBA as a growth substrate. nih.gov | 3-Phenoxybenzoic Acid |

| Bacillus sp. | Degrades 3-PBA via oxidation and ether cleavage. plos.org | 3-Phenoxybenzoic Acid |

| Sphingomonas sp. | Implicated in the degradation of 3-PBA. researchgate.net | 3-Phenoxybenzoic Acid |

Metabolic Fate in Non-Human Organisms

The metabolic fate of this compound in non-human organisms like plants and aquatic species is largely extrapolated from studies on 3-PBA. Metabolism in these systems generally involves processes that increase water solubility to facilitate excretion or sequestration.

In mammals, such as rats, 3-PBA is known to undergo hydroxylation, followed by conjugation with glucuronic acid or sulfate (B86663). nih.gov The primary metabolites are glucuronide and sulfate conjugates, which are excreted in urine and bile. nih.gov A significant portion of the biliary metabolites can be cleaved by gut microflora, allowing the reabsorption of the parent compound, a process known as enterohepatorenal disposition. nih.gov

In plant systems, it is anticipated that this compound would be similarly metabolized through hydroxylation and subsequent glycosylation (conjugation with sugars). This would render the molecule more polar, enabling its transport and storage in cellular compartments like the vacuole.

In aquatic systems, the persistence of this compound would be determined by a combination of microbial degradation and potential uptake by aquatic organisms. Within these organisms, metabolic processes would likely mirror those seen in other species, aiming to detoxify and eliminate the compound.

Interactions with Model Biomolecules

The interaction of this compound with model biomolecules, such as proteins, is a key area for understanding its potential biological activity. Research on 3-PBA has shown specific interactions with functional proteins.

As mentioned, 3-PBA interacts with the dopamine transporter in the brain, indicating a specific binding affinity for this protein. researchgate.netnih.gov Furthermore, the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for 3-PBA using nanobodies (single-domain antibodies) demonstrates that this molecule can be specifically recognized and bound by protein structures. tandfonline.com The assay achieved a half-maximum inhibition concentration (IC50) of 2.05 ng/mL, highlighting the potential for strong binding interactions. tandfonline.com

In Silico Prediction of Potential Biological Activities in Model Systems

In silico computational tools provide a powerful means to predict the biological activities of chemical compounds before extensive laboratory testing. Recent in silico investigations of 3-PBA and its metabolites have highlighted potential biological activities and toxicological endpoints. researchgate.netnih.gov

These studies have employed molecular docking to simulate the binding of 3-PBA to various protein targets, including cytochrome P450 enzymes (CYP2C9, CYP3A4) and caspases involved in apoptosis. researchgate.netnih.gov The results indicated that metabolites of 3-PBA, such as its O-glucuronide form, could have a higher binding affinity for these enzymes than the parent compound. researchgate.netnih.gov Furthermore, computational models predicted that these compounds could be linked to the apoptotic pathway and act as neuroendocrine disruptors. researchgate.netnih.gov

Similar in silico approaches can be applied to this compound. By modeling its structure and physicochemical properties, it is possible to:

Predict Binding Affinities: Use molecular docking to estimate how strongly it might bind to a range of biological targets.

Forecast Metabolic Pathways: Predict likely sites of metabolism (e.g., hydroxylation, demethylation) by enzymes like cytochrome P450s.

Estimate Bioactivity Spectra: Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential biological effects based on its structural features compared to a library of known active compounds.

These computational predictions can guide future in vitro and in vivo research to confirm the biological activities of this compound in various non-human systems.

Environmental Behavior and Degradation Studies of 2 Methoxy 3 Phenoxybenzoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment, such as through light or water.

Photolysis Studies

Photolysis is a process where light energy breaks down chemical compounds. Currently, there is a lack of specific studies in the peer-reviewed literature that investigate the photolytic degradation rates and pathways of 2-Methoxy-3-phenoxybenzoic acid.

Hydrolysis Studies

Biotic Degradation Mechanisms

The most significant information regarding the environmental fate of this compound comes from studies on the biodegradation of its parent compound, 3-phenoxybenzoic acid (3-PBA), a common metabolite of synthetic pyrethroid insecticides. nih.gov

A key study identified a bacterial strain, Bacillus sp. DG-02, isolated from soil, which is capable of degrading 3-PBA. nih.govplos.org During this degradation process, this compound (referred to in the study as 3-(2-methoxyphenoxy) benzoic acid) was identified as one of the metabolic intermediates. nih.govplos.orgnih.gov The isolate, Bacillus sp. DG-02, demonstrated high efficiency in degrading 3-PBA, with 95.6% of an initial 50 mg/L concentration being degraded within 72 hours in a mineral salt medium. plos.orgnih.gov

The optimal conditions for the degradation of 3-PBA by this strain, which leads to the formation of this compound, were determined to be a temperature of 30.9°C and a pH of 7.7. nih.govplos.orgnih.gov The degradation process was found to be more effective under alkaline conditions. plos.org

| Initial 3-PBA Concentration (mg/L) | Degradation Rate after 72h (%) |

|---|---|

| 25 | 100 |

| 50 | 100 |

| 100 | 100 |

| 200 | 91.7 |

| 300 | 78.1 |

| 400 | 70.0 |

| 500 | 50.5 |

Sorption and Mobility in Environmental Matrices

Specific experimental data on the sorption and mobility of this compound in environmental matrices like soil and water are not available in the current body of scientific literature. However, the behavior of its precursor, 3-PBA, can provide some context. 3-PBA is known to be persistent in the environment and can enter the aqueous phase, though it also tends to be absorbed by sediment. plos.org Studies on fenpropathrin and its metabolite 3-PBA in acidic soil showed that 3-PBA had a lower adsorption capacity and therefore greater mobility compared to the parent pesticide. nih.gov As a carboxylic acid, the mobility of this compound in soil would likely be influenced by soil pH and organic matter content, but this has not been experimentally verified.

Characterization of Environmental Transformation Products

Research indicates that this compound is an intermediate in a microbial degradation pathway and is subject to further transformation. nih.govplos.org The study involving Bacillus sp. DG-02 proposed a novel metabolic pathway for 3-PBA. plos.org In this pathway, 3-PBA is first oxidized to form 3-(2-hydroxyphenoxy) benzoic acid. plos.org The study also identified protocatechuate, phenol (B47542), and 3,4-dihydroxy phenol as subsequent metabolites following the cleavage of the diaryl ether structure. nih.govplos.org The research states that the Bacillus isolate subsequently transformed these compounds, implying that this compound, as one of the initial metabolites, is further broken down into these simpler substances. nih.govplos.org

Based on the identified metabolites, the proposed degradation pathway initiated by Bacillus sp. DG-02 involves the transformation of 3-PBA into several intermediates, including this compound, which are then further metabolized. plos.org

Applications and Industrial Significance of 2 Methoxy 3 Phenoxybenzoic Acid in Chemical Synthesis and Materials Science

Role as a Chemical Intermediate in Organic Synthesis

The primary value of many substituted benzoic acids lies in their function as versatile building blocks for the synthesis of more complex molecules. The structural analogues of 2-Methoxy-3-phenoxybenzoic acid are integral intermediates in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis : Related compounds are crucial in drug development. For instance, 2-Methoxy-3-nitrobenzoic acid is noted as a key intermediate for synthesizing pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. chemimpex.com The core structure of phenoxybenzoic acid is also found in compounds investigated for their biological activities. For example, 2-(3-Methoxyphenoxy)benzoic acid serves as an important intermediate for xanthone (B1684191) dicarboxylic acids, which are related to pharmacologically active compounds. researchgate.net

Agrochemical Synthesis : The utility of this structural class extends to agriculture. 2-methyl-3-methoxybenzoic acid is a vital intermediate in the production of methoxyfenozide, an insect growth regulator insecticide known for its efficiency and safety profile. google.comgoogle.com Similarly, 2-Methoxy-3-nitrobenzoic acid is used in formulating herbicides and pesticides. chemimpex.com The broader 3-phenoxybenzoic acid structure is a well-known common metabolite of several pyrethroid insecticides, a major class of synthetic insecticides used in agriculture and public health, further underscoring the relevance of this chemical scaffold in agrochemistry. researchgate.netwalisongo.ac.idnih.govnih.gov

Given these examples, this compound represents a promising starting material for creating libraries of novel compounds for biological screening, potentially leading to the discovery of new therapeutic agents or crop protection chemicals.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of research on 2-Methoxy-3-phenoxybenzoic acid reveals its significance primarily as a metabolite and a structural component in various chemical classes. A significant portion of the available literature discusses the isomeric compound, 3-phenoxybenzoic acid (3-PBA), which is a common metabolite of pyrethroid insecticides. nih.govnih.govresearchgate.net This has led to extensive research on 3-PBA as a biomarker for human exposure to these pesticides. nih.govresearchgate.net Studies have investigated its presence in various biological matrices, including urine, and have explored its potential toxicological implications, such as its role in dopaminergic degeneration. nih.gov

In contrast, research focusing specifically on this compound is less extensive. However, it is recognized as a derivative of benzoic acid, a class of compounds that are naturally occurring in plants and have various industrial applications. targetanalysis.gr The introduction of a methoxy (B1213986) group at the 2-position and a phenoxy group at the 3-position of the benzoic acid ring creates a unique chemical structure that influences its properties and potential applications.

Key findings indicate that benzoic acid derivatives, in general, are utilized as antibacterial and antifungal preservatives, as well as flavoring agents. researchgate.net The specific substitution pattern in this compound suggests its potential for unique biological activities and applications, which are areas of ongoing investigation. Research on related compounds has shown that the position of substituents on the benzoic acid ring can significantly affect their biological effects. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge on benzoic acid derivatives, there are significant knowledge gaps specifically concerning this compound. A primary gap is the limited amount of research dedicated solely to this compound, with much of the focus being on its non-methoxylated counterpart, 3-phenoxybenzoic acid. This presents a substantial opportunity for future research to characterize its unique properties and potential applications.

Unexplored research avenues include:

Comprehensive Toxicological Profiling: While the toxicology of 3-PBA has been a subject of interest, the specific toxicological profile of this compound remains largely uninvestigated. nih.gov Studies are needed to understand its metabolic fate, potential for bioaccumulation, and any specific cellular or systemic effects.

Pharmacological and Biological Activities: The unique structural features of this compound suggest that it may possess distinct pharmacological activities. Systematic screening for activities such as antimicrobial, anti-inflammatory, or anticancer effects could reveal novel therapeutic potentials.

Synthesis and Derivatization: While general methods for the synthesis of benzoic acid derivatives exist, research into optimizing the synthesis of this compound and creating a library of its derivatives could lead to the discovery of compounds with enhanced properties.

Material Science Applications: The potential of this compound as a monomer or additive in the development of new polymers or functional materials is an area that has not been explored.

Emerging Methodological Advancements for Future Research

Future research on this compound will benefit from several emerging methodological advancements in analytical chemistry and biological screening.

Advanced Chromatographic and Mass Spectrometric Techniques: The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity and selectivity for the analysis of benzoic acid derivatives in complex matrices. acs.orgmdpi.com These methods can be crucial for pharmacokinetic and metabolism studies.

High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen this compound and its derivatives for a wide range of biological activities, accelerating the discovery of potential applications.

Chemometric Analysis: The use of chemometric techniques, such as parallel factor analysis and multivariate curve resolution, can aid in the analysis of complex data sets generated from spectrophotometric and chromatographic methods, allowing for the determination of the compound in the presence of interfering substances. researchgate.net

"Omics" Technologies: The application of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the biological effects of this compound at a molecular level, elucidating its mechanisms of action and potential toxicity pathways.

Interdisciplinary Research Prospects for this compound

The future study of this compound presents numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Organic chemists can synthesize novel derivatives of this compound, which can then be evaluated by biologists and pharmacologists for their biological activities. This synergy is essential for drug discovery and development.

Environmental Science and Toxicology: Environmental scientists can investigate the environmental fate and transport of this compound, while toxicologists can assess its impact on various organisms and ecosystems. This is particularly relevant if the compound finds use in agricultural or industrial applications.

Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the incorporation of this compound into new materials with tailored properties, such as advanced polymers or functional coatings.

Computational Chemistry and Experimental Science: Computational chemists can use molecular modeling and simulation techniques to predict the properties and activities of this compound and its derivatives, guiding experimental efforts and providing insights into its interactions with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-3-phenoxybenzoic acid, and what reagents/conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves functional group transformations on a benzoic acid core. Key steps include:

- Oxidation/Reduction: Use potassium permanganate (KMnO₄) for oxidizing alkyl side chains to carboxylic acids or lithium aluminum hydride (LiAlH₄) for reductions .

- Etherification: Introduce the methoxy and phenoxy groups via nucleophilic substitution, employing sodium methoxide (NaOCH₃) as a base in anhydrous methanol .

- Protection/Deprotection: Protect reactive sites (e.g., carboxyl groups) using tert-butyl esters, which are later cleaved under acidic conditions .

Critical Parameters:

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Alkyl → Carboxylic acid | |

| Etherification | NaOCH₃, MeOH, 60°C | Methoxy group introduction | |

| Protection | Boc₂O, DMAP, THF | Carboxyl group protection |

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₄H₁₂O₅, exact mass 260.0685) .

- Infrared Spectroscopy (IR): Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functionalities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Storage: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Incompatibilities: Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (risk of aromatic ring degradation) .

- Decomposition Products: Monitor for benzoic acid derivatives (via HPLC) if exposed to moisture or heat .

Q. Table 2: Stability and Handling Guidelines

| Factor | Recommendation | Reference |

|---|---|---|

| Temperature | ≤8°C | |

| Light Exposure | Amber glassware | |

| Incompatible Agents | Strong acids (HCl, H₂SO₄), oxidizing agents |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer:

- Comparative Analysis: Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data .

- Isotopic Labeling: Introduce deuterium at specific positions to clarify ambiguous proton environments .

- Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm regiochemistry .

Example Workflow:

Synthesize a deuterated analog at the methoxy group.

Compare experimental ¹H NMR with simulated spectra (Gaussian 16).

Validate via X-ray diffraction if crystallinity is achievable .

Q. What strategies optimize the regioselectivity of phenoxy group introduction in this compound synthesis?

Methodological Answer:

- Directing Groups: Install temporary substituents (e.g., nitro groups) to direct electrophilic aromatic substitution, then remove them post-reaction .

- Catalytic Methods: Use Pd-catalyzed C–O coupling to achieve ortho/para selectivity .

- Solvent Effects: Increase regioselectivity in polar solvents (e.g., DMSO) due to enhanced charge stabilization .

Q. Table 3: Regioselectivity Optimization

| Strategy | Example Protocol | Outcome | Reference |

|---|---|---|---|

| Nitro Directing Group | Nitration → Phenoxy substitution → Reduction | Para selectivity >80% | |

| Pd Catalysis | Pd(OAc)₂, Xantphos, K₂CO₃, toluene | Meta selectivity ~70% |

Q. How can this compound be functionalized for biological activity studies (e.g., enzyme inhibition)?

Methodological Answer:

- Amide Formation: React with primary amines (e.g., cyclohexylamine) using EDC/HOBt coupling to generate bioactive analogs .

- Esterification: Convert the carboxylic acid to methyl esters for enhanced cell permeability .

- SAR Studies: Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .

Example Protocol:

Synthesize methyl ester via Fischer esterification (MeOH, H₂SO₄).

Couple with cyclohexylamine (EDC, DCM, rt).

Test COX-2 inhibition via fluorometric kit (IC₅₀ determination) .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?

Methodological Answer:

- LogP Prediction: Use Molinspiration or ACD/Labs to estimate lipophilicity for drug-likeness assessment .

- pKa Calculation: Employ Marvin Suite (ChemAxon) to predict acid dissociation constants .

- Docking Studies: Perform molecular docking (AutoDock Vina) to evaluate binding affinity with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。